molecular formula C5H9N3O2 B150226 5-Methyl-2-oxoimidazolidine-1-carboxamide CAS No. 125577-53-9

5-Methyl-2-oxoimidazolidine-1-carboxamide

Cat. No. B150226
M. Wt: 143.14 g/mol
InChI Key: QMMGFBIMLUSROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-oxoimidazolidine-1-carboxamide, also known as MOICA, is a chemical compound with a molecular formula of C5H8N2O2. It is a white crystalline solid that is soluble in water and has a melting point of 214-217°C. MOICA is an important intermediate in the synthesis of various pharmaceutical compounds and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The exact mechanism of action of 5-Methyl-2-oxoimidazolidine-1-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a key role in the development of various diseases.

Biochemical And Physiological Effects

5-Methyl-2-oxoimidazolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells against oxidative stress.

Advantages And Limitations For Lab Experiments

5-Methyl-2-oxoimidazolidine-1-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also relatively non-toxic and has low levels of side effects. However, 5-Methyl-2-oxoimidazolidine-1-carboxamide has some limitations, such as its limited solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 5-Methyl-2-oxoimidazolidine-1-carboxamide. One area of interest is the development of new drugs based on 5-Methyl-2-oxoimidazolidine-1-carboxamide for the treatment of various diseases. Another potential direction is the study of the mechanisms of action of 5-Methyl-2-oxoimidazolidine-1-carboxamide, which could lead to a better understanding of its potential applications in scientific research. Additionally, further research is needed to explore the potential limitations of 5-Methyl-2-oxoimidazolidine-1-carboxamide and to develop new methods for synthesizing and using this compound.

Synthesis Methods

5-Methyl-2-oxoimidazolidine-1-carboxamide can be synthesized through the reaction of 5-methylimidazolidine-2-thione with carbon dioxide in the presence of a suitable catalyst. The reaction yields 5-Methyl-2-oxoimidazolidine-1-carboxamide and hydrogen sulfide as byproducts. The process is relatively simple and cost-effective, making 5-Methyl-2-oxoimidazolidine-1-carboxamide an attractive intermediate for the pharmaceutical industry.

Scientific Research Applications

5-Methyl-2-oxoimidazolidine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

125577-53-9

Product Name

5-Methyl-2-oxoimidazolidine-1-carboxamide

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

5-methyl-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C5H9N3O2/c1-3-2-7-5(10)8(3)4(6)9/h3H,2H2,1H3,(H2,6,9)(H,7,10)

InChI Key

QMMGFBIMLUSROA-UHFFFAOYSA-N

SMILES

CC1CNC(=O)N1C(=O)N

Canonical SMILES

CC1CNC(=O)N1C(=O)N

synonyms

1-Imidazolidinecarboxamide,5-methyl-2-oxo-(9CI)

Origin of Product

United States

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